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Compound of Interest

Compound Name: Iodomethyl methyl ether

Cat. No.: B079887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Iodomethyl methyl ether (IMME), with the chemical formula ICH₂OCH₃, is a highly reactive

haloether and a potent electrophile.[1][2] Its utility in organic synthesis, particularly in the realm

of pharmaceutical development, stems from its ability to act as a methoxymethylating agent.[1]

[2] The methoxymethyl (MOM) group is a crucial acetal protecting group for alcohols, amines,

and other nucleophilic functional groups frequently found in complex drug molecules. The

introduction of the MOM group can prevent unwanted side reactions during multi-step

syntheses, and its relative stability and subsequent mild deprotection conditions make it an

invaluable tool for medicinal chemists. This document provides detailed application notes and

protocols for the use of Iodomethyl methyl ether in the synthesis of pharmaceutical

intermediates.

Properties of Iodomethyl Methyl Ether
A summary of the key physical and chemical properties of Iodomethyl methyl ether is
presented in Table 1. This data is essential for safe handling, reaction setup, and purification.
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Property Value Reference

Molecular Formula C₂H₅IO [1][2]

Molecular Weight 171.97 g/mol [1][2]

Appearance Liquid [1][2]

Density 2.03 g/mL at 25 °C [1][2]

Boiling Point 39 °C at 20 mmHg [1][2]

Refractive Index n20/D 1.546 [1][2]

Solubility Soluble in organic solvents [1][2]

Storage Temperature 2-8°C [1][2]

Key Applications in Pharmaceutical Synthesis
The primary application of Iodomethyl methyl ether in pharmaceutical synthesis is the

introduction of the methoxymethyl (MOM) protecting group. This is typically achieved through a

nucleophilic substitution reaction (SN2) where a nucleophile, such as an alcohol or an amine

present in a drug precursor, attacks the electrophilic methylene carbon of IMME, displacing the

iodide ion.

A notable, albeit indirect, application lies in the synthesis of complex heterocyclic compounds

that form the backbone of many pharmaceuticals. For instance, the anti-cancer drug

Temozolomide is an imidazotetrazine derivative.[3][4] While direct use of IMME in its final

cyclization is not the most common route, the protection of functional groups in precursors to

such heterocyclic systems is a key strategy where MOM ethers play a role. The synthesis of

Temozolomide involves the construction of a complex heterocyclic system where the strategic

use of protecting groups is paramount to achieving good yields and purity.[3][5]

Experimental Protocols
The following protocols are representative examples of the methoxymethylation of common

nucleophiles found in pharmaceutical intermediates using Iodomethyl methyl ether.

Protocol 1: Methoxymethylation of a Primary Alcohol
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This protocol describes the protection of a primary alcohol, a common functional group in chiral

building blocks for active pharmaceutical ingredients (APIs).

Reaction Scheme:

R-CH₂OH + ICH₂OCH₃ + Base → R-CH₂-O-CH₂OCH₃ + Base·HI

Materials:

Primary alcohol (1.0 equiv)

Iodomethyl methyl ether (1.2 equiv)

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equiv)

Anhydrous sodium sulfate or magnesium sulfate

Saturated aqueous ammonium chloride solution

Brine

Procedure:

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the primary alcohol and the anhydrous solvent.

Cool the solution to 0 °C using an ice bath.

Slowly add the diisopropylethylamine to the stirred solution.

Add the Iodomethyl methyl ether dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent (e.g., Dichloromethane) three times.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

methoxymethyl ether.

Quantitative Data Example:

The following table summarizes typical reaction parameters for the methoxymethylation of a

generic primary alcohol.

Substrate Reagent Base Solvent Time (h) Yield (%)

Primary

Alcohol
IMME DIPEA CH₂Cl₂ 6 85-95

Protocol 2: Synthesis of Iodomethyl Methyl Ether
For laboratories where Iodomethyl methyl ether is not commercially available or for cost-

saving measures, it can be synthesized in situ or prepared beforehand. A common method

involves the cleavage of dimethoxymethane (methylal) with iodotrimethylsilane.[1][6]

Reaction Scheme:

CH₂(OCH₃)₂ + (CH₃)₃SiI → ICH₂OCH₃ + (CH₃)₃SiOCH₃

Materials:

Dimethoxymethane (1.0 equiv)

Iodotrimethylsilane (1.0 equiv)

Anhydrous solvent (e.g., Chloroform or Acetonitrile)
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Procedure:

In a flame-dried flask under an inert atmosphere, combine dimethoxymethane and the

anhydrous solvent.

Add iodotrimethylsilane dropwise to the solution at room temperature.

Stir the reaction mixture at 25-60 °C for 2-4 hours. The reaction progress can be monitored

by GC-MS.

The resulting solution containing Iodomethyl methyl ether can often be used directly in

subsequent reactions. Alternatively, it can be purified by distillation under reduced pressure.

Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction mechanism and a typical experimental

workflow for the application of Iodomethyl methyl ether.
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Caption: SN2 mechanism for methoxymethylation.
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Caption: General experimental workflow.

Safety Information
Iodomethyl methyl ether is a hazardous substance and must be handled with appropriate

safety precautions. It is highly flammable, toxic if swallowed, in contact with skin, or if inhaled,

and is suspected of causing cancer.[1][2] It also causes severe skin burns and eye damage.[1]

[2] Always work in a well-ventilated fume hood and wear appropriate personal protective
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equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data

Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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